molecular formula C8H7BrN2 B13501055 7-bromo-1H-indol-2-amine

7-bromo-1H-indol-2-amine

Cat. No.: B13501055
M. Wt: 211.06 g/mol
InChI Key: JRRWRCCFMXGVDT-UHFFFAOYSA-N
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Description

7-Bromo-1H-indol-2-amine is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by a bromine atom at the seventh position and an amino group at the second position on the indole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-1H-indol-2-amine typically involves the bromination of 1H-indol-2-amine. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the indole ring in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-1H-indol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Various substituted indoles.

    Oxidation: Nitro-indoles.

    Reduction: Amino-indoles.

    Coupling: Biaryl compounds.

Scientific Research Applications

7-Bromo-1H-indol-2-amine is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-bromo-1H-indol-2-amine involves its interaction with specific molecular targets. It can bind to various receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-1H-indol-2-amine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various chemical reactions, making this compound a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C8H7BrN2

Molecular Weight

211.06 g/mol

IUPAC Name

7-bromo-1H-indol-2-amine

InChI

InChI=1S/C8H7BrN2/c9-6-3-1-2-5-4-7(10)11-8(5)6/h1-4,11H,10H2

InChI Key

JRRWRCCFMXGVDT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)NC(=C2)N

Origin of Product

United States

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